ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate
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Overview
Description
Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate is a synthetic organic compound with the molecular formula C18H24FNO3 and a molecular weight of 321.4 g/mol . It is characterized by the presence of a fluorophenyl group, a cyclooctyl ring, and a carbamate functional group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a substituted phenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{Ethyl carbamate} + \text{Substituted phenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
Ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate: Contains a cycloheptyl ring instead of a cyclooctyl ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl N-[(2-fluorophenyl)-(2-oxocyclooctyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-2-23-18(22)20-17(13-9-7-8-11-15(13)19)14-10-5-3-4-6-12-16(14)21/h7-9,11,14,17H,2-6,10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWADWCHWRONRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCCCC1=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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